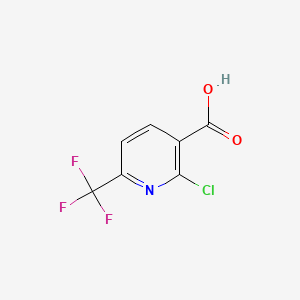

2-Chloro-6-(trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-2-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBTBMFFGEVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380813 | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280566-45-2 | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-(trifluoromethyl)nicotinic acid chemical properties

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable scaffolds, this compound stands out as a versatile and highly reactive intermediate. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Profile

This compound, with CAS Number 280566-45-2, is a substituted pyridine derivative.[2] Its structure features a pyridine ring functionalized with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 6-position. This unique arrangement of electron-withdrawing groups imparts significant reactivity and utility to the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source(s) |

| CAS Number | 280566-45-2 | [2][3][4] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2][4][5] |

| Molecular Weight | 225.55 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [3][4][6] |

| Melting Point | 120 °C | [3][4][7] |

| Boiling Point | 271.3 ± 40.0 °C (Predicted) | [3][4] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 1.42 ± 0.28 (Predicted) | [3][4] |

| Solubility | Almost insoluble in water; Soluble in ethanol, DMF | [3] |

The low predicted pKa is a direct consequence of the powerful electron-withdrawing effects of the chlorine and trifluoromethyl substituents on the pyridine ring, which stabilize the carboxylate conjugate base.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from its three key functional groups: the carboxylic acid, the reactive C-Cl bond, and the trifluoromethyl-substituted pyridine ring.

Caption: Key reactivity pathways for this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes standard transformations:

-

Amide Formation: Coupling with primary or secondary amines using standard coupling agents (e.g., EDC, HATU) to form the corresponding amides.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-deficient nature of the pyridine ring, which is further enhanced by the CF₃ group. This makes it a prime site for introducing a variety of substituents.

A key transformation is reductive dechlorination . This reaction is particularly useful for synthesizing 6-(trifluoromethyl)nicotinic acid, another valuable building block.[8][9]

Synthesis Protocol: Reductive Dechlorination

This protocol details the synthesis of 6-(Trifluoromethyl)nicotinic acid from this compound via catalytic hydrogenation.[8] This procedure serves as a self-validating system; successful conversion can be readily monitored by techniques like TLC or LC-MS, observing the disappearance of the starting material and the emergence of a more polar product.

Materials and Equipment

-

This compound

-

Methanol (MeOH)

-

Triethylamine (TEA)

-

5% Palladium on Carbon (5% Pd/C)

-

Concentrated Hydrochloric Acid (HCl)

-

Four-necked flask with stirrer, thermometer, and gas inlet

-

Hydrogen balloon or hydrogenator

-

Rotary evaporator

-

Nutsche filter or Büchner funnel

Step-by-Step Procedure

-

Reaction Setup: Charge a 200 mL four-necked flask with 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.[8]

-

Base Addition: Stir the mixture and cool in an ice-water bath. Add 9.0 g (0.088 mol) of triethylamine dropwise to form the carboxylate salt in situ. This is crucial as the free acid can poison the palladium catalyst.

-

Inerting: Replace the atmosphere in the flask with nitrogen.

-

Catalyst Addition: Carefully add 1.0 g of 5% Pd/C to the reaction mixture.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen and attach a hydrogen-filled balloon. For larger scales, a Parr hydrogenator should be used.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by liquid chromatography, checking for the disappearance of the starting material.[8]

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the methanol from the filtrate using a rotary evaporator.

-

Precipitation: Dissolve the residue in 100 mL of water. Cool the solution to approximately 15°C.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to protonate the carboxylate, causing the product, 6-trifluoromethyl nicotinic acid, to precipitate out of the solution.[8]

-

Isolation: Age the slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry under vacuum.[8]

Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of target molecules, particularly in the agrochemical and pharmaceutical sectors.

-

Agrochemicals: It serves as a primary starting material for synthesizing potent insecticides and herbicides.[3][10] The trifluoromethylpyridine core is a well-established pharmacophore in crop protection agents.

-

Pharmaceuticals: In medicinal chemistry, this scaffold is used to develop novel therapeutic agents. The trifluoromethyl group enhances metabolic stability and cell permeability, making derivatives attractive candidates for drug discovery programs targeting a variety of diseases.[1][11] Research has shown its utility in developing nicotinic acetylcholine receptor (nAChR) agonists and potential anti-inflammatory and neuro-active agents.[10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous nature.

Hazard Identification

-

Acute Toxicity: Toxic if swallowed.[5]

-

Irritation: Causes skin irritation and serious eye irritation.[3][5]

-

Respiratory: May cause respiratory irritation.[5]

-

GHS Pictograms: GHS06 (Toxic), GHS07 (Irritant)

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][14]

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[3][4]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct structural features. The interplay between the carboxylic acid, the activated chlorine atom, and the electron-deficient pyridine ring provides a versatile platform for synthetic chemists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. 280566-45-2 CAS MSDS (2-Chloro-6-trifluoromethylnicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 280566-45-2・this compound・354-19381[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 9. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 10. This compound [myskinrecipes.com]

- 11. innospk.com [innospk.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, a critical fluorinated building block for professionals in research, drug development, and agrochemical synthesis. We will delve into its core physicochemical properties, with a focus on its molecular weight, explore its synthetic utility through a detailed experimental protocol, and discuss its applications, grounded in authoritative scientific data.

Core Physicochemical and Structural Characteristics

This compound (CAS No. 280566-45-2) is a substituted pyridine derivative.[1][2] The strategic incorporation of both a chloro and a trifluoromethyl group onto the nicotinic acid scaffold imparts unique electronic properties and reactivity, making it a highly valuable intermediate in organic synthesis.[3] The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in final drug candidates.[3][4]

The compound typically appears as a white to light yellow crystalline powder.[5][6] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 225.55 g/mol | [1][5][7][8] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][5][7][8] |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 280566-45-2 | [1][2][5][7][8] |

| Synonyms | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid; 2-chloro-6-trifluoromethyl niacin | [1][5][8] |

| Appearance | White to light yellow powder or crystals | [5][6] |

| Melting Point | 120-131 °C | [8][9] |

| Boiling Point | 271.3±40.0 °C (Predicted) | [8] |

| Density | ~1.603 g/cm³ (Predicted) | [8] |

Synthetic Utility: Catalytic Dechlorination

A primary application for this compound is as a precursor to other valuable nicotinic acid derivatives. A common transformation is the selective removal of the chlorine atom at the 2-position via catalytic hydrogenation to yield 6-(Trifluoromethyl)nicotinic acid, a key intermediate for various pharmaceuticals and agrochemicals.[4][10]

Expertise in Action: Why this Protocol Works

The following protocol is a self-validating system for the catalytic hydrogenation of this compound. The choice of a Palladium on carbon (Pd/C) catalyst is critical; Palladium is highly efficient for the hydrogenolysis of aryl chlorides. Triethylamine (TEA) is used as a stoichiometric base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the reaction. This prevents the reaction medium from becoming acidic, which could lead to unwanted side reactions or deactivation of the catalyst. The reaction progress is monitored by a technique like liquid chromatography (LC) to ensure the starting material is fully consumed before proceeding with the workup, guaranteeing a high yield of the desired product.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid[10]

Materials:

-

This compound (1 equivalent)

-

Methanol (MeOH)

-

Triethylamine (TEA) (2 equivalents)

-

5% Palladium on Carbon (Pd/C) (catalytic amount, e.g., 10% w/w)

-

Hydrogen (H₂) gas

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, charge this compound (e.g., 10 g, 0.044 mol) and methanol (50 ml).[10]

-

Basification: Stir the mixture and cool in an ice-water bath. Add triethylamine (e.g., 9.0 g, 0.088 mol) dropwise to the solution.[10]

-

Inerting: Purge the system with an inert gas, such as nitrogen, to remove oxygen.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 1.0 g) to the reaction mixture.[10]

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas, typically by attaching a balloon filled with hydrogen.[10]

-

Reaction: Allow the reaction to stir at room temperature overnight.[10]

-

Monitoring: Monitor the reaction's progress by liquid chromatography until the starting material has been consumed.[10]

-

Workup - Solvent Removal: Once the reaction is complete, carefully filter off the Pd/C catalyst. Evaporate the methanol solvent under reduced pressure.[10]

-

Precipitation: Dissolve the resulting residue in water (100 ml). Cool the solution to approximately 15 °C. Add concentrated hydrochloric acid dropwise to neutralize the triethylamine and precipitate the product.[10]

-

Isolation: Age the resulting slurry for about one hour at the same temperature to ensure complete crystallization. Filter the solid product, wash the cake with cold water, and dry to obtain 6-(Trifluoromethyl)nicotinic acid.[10]

Caption: Workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid.

Key Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile synthetic intermediate. Its distinct functional groups—the carboxylic acid, the chloro substituent, and the trifluoromethyl group—provide multiple handles for diverse chemical transformations.

-

Pharmaceutical Synthesis: This compound is a documented precursor in the synthesis of novel therapeutic agents. It serves as a key synthon for certain anti-infective drugs and has been used in the development of COMT (Catechol-O-methyltransferase) inhibitors, which are relevant for treating conditions like Parkinson's disease.[11][12]

-

Agrochemical Development: In the agricultural sector, fluorinated pyridine compounds are integral to modern pesticides and herbicides.[4] The presence of the trifluoromethyl group can significantly enhance the efficacy and biological activity of the final agrochemical product.[4][13] this compound serves as a foundational building block for creating these complex and effective molecules.

Caption: Applications of this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][8] |

| Skin Irritation | H315 | Causes skin irritation[1][8] |

| Eye Irritation | H319 | Causes serious eye irritation[1][8] |

| Respiratory Irritation | H335 | May cause respiratory irritation[1][8] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[8]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[15] If swallowed, rinse mouth and call a POISON CENTER or doctor immediately. If in eyes, rinse cautiously with water for several minutes.[15]

Conclusion

This compound is more than just a chemical with a molecular weight of 225.55 g/mol . It is a strategically designed building block that empowers chemists in the pharmaceutical and agrochemical industries. Its unique combination of reactive sites and the presence of the trifluoromethyl group makes it an indispensable tool for developing next-generation molecules with enhanced biological properties. A thorough understanding of its properties, reactivity, and safety protocols is essential for leveraging its full potential in research and development.

References

- 1. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-6-trifluoromethylnicotinic acid | 280566-45-2 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-6-trifluoromethylnicotinic acid | 280566-45-2 [chemicalbook.com]

- 9. indiamart.com [indiamart.com]

- 10. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chembk.com [chembk.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, a pivotal fluorinated building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine ring imparts a unique reactivity profile, making it a versatile synthon for the construction of complex molecular architectures. This document delves into the compound's fundamental physicochemical properties, explores established synthetic routes, and elucidates its reactivity through key chemical transformations. Furthermore, it highlights its practical applications in the development of innovative pharmaceuticals and crop protection agents, offering researchers and drug development professionals a detailed resource for leveraging this important intermediate.

Introduction: The Strategic Importance of a Fluorinated Heterocycle

This compound, with the IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid[1], has emerged as a compound of significant interest for synthetic chemists. Its structure is a confluence of three key functional groups that dictate its utility:

-

A pyridine core , a ubiquitous scaffold in biologically active molecules.

-

A trifluoromethyl (-CF3) group at the 6-position, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

-

A chloro group at the 2-position, serving as a versatile leaving group for nucleophilic aromatic substitution and a handle for transition-metal-catalyzed cross-coupling reactions.

-

A carboxylic acid at the 3-position, which can be readily converted into a variety of other functional groups or used as a handle for amide bond formation.

This strategic combination makes it an invaluable intermediate in the synthesis of novel compounds in the pharmaceutical and agrochemical industries[2][3]. This guide will provide an in-depth analysis of its properties, synthesis, and reactivity to empower researchers in its effective application.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is a white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol and dimethylformamide[2].

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | [1] |

| CAS Number | 280566-45-2 | [1][4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1][4][6] |

| Molecular Weight | 225.55 g/mol | [1][4][6] |

| Appearance | White to light yellow crystalline powder | [2][5][7] |

| Melting Point | 117-120 °C | [6] |

| Boiling Point (Predicted) | 271.3 ± 40.0 °C | [8] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 1.42 ± 0.28 | [8] |

Spectroscopic Data

-

¹H NMR: One would expect two distinct signals in the aromatic region for the two protons on the pyridine ring. The chemical shifts would be downfield due to the deshielding effect of the electronegative substituents and the aromatic ring current.

-

¹³C NMR: The spectrum would display seven signals: five for the pyridine ring carbons and one for the trifluoromethyl carbon (as a quartet due to C-F coupling), and one for the carboxylic acid carbon. The carbons attached to the chlorine and trifluoromethyl group would show characteristic chemical shifts.

-

¹⁹F NMR: A singlet would be expected for the -CF₃ group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.

Synthesis of this compound

Several synthetic strategies can be envisioned for the preparation of this key intermediate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Synthetic Pathway Overview

Two primary retrosynthetic disconnections are commonly considered:

-

Formation of the carboxylic acid on a pre-functionalized pyridine ring: This involves the synthesis of a 2-chloro-6-(trifluoromethyl)pyridine derivative with a suitable precursor at the 3-position (e.g., a cyano or methyl group) that can be converted to the carboxylic acid.

-

Construction of the pyridine ring: This involves a cyclocondensation reaction using acyclic, fluorinated building blocks[3].

A common laboratory-scale approach involves the hydrolysis of a nitrile precursor, 2-chloro-3-cyano-6-(trifluoromethyl)pyridine.

Exemplary Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine

Disclaimer: This is a representative protocol and requires optimization for the specific substrate.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-cyano-6-(trifluoromethyl)pyridine (1.0 eq).

-

Add a suitable solvent, such as a mixture of acetic acid and concentrated sulfuric acid.

Step 2: Hydrolysis

-

Heat the reaction mixture to reflux (e.g., 100-120 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture onto crushed ice.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold water to remove residual acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups. The carboxylic acid can be readily converted to esters or amides, while the 2-chloro substituent is an excellent handle for C-C and C-N bond formation.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered electron-deficient by the nitrogen atom and the trifluoromethyl group, making the 2-position susceptible to nucleophilic attack. The chloro group is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles.

This reaction is particularly useful for introducing amines, alcohols, and thiols at the 2-position. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position is also an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For these reactions, the carboxylic acid is typically protected as an ester to prevent interference with the catalytic cycle.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a wide range of aryl or vinyl boronic acids or esters[2]. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

Exemplary Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

The following is a general procedure adapted from protocols for similar substrates[2].

Step 1: Reaction Setup

-

To a dry Schlenk flask, add the methyl or ethyl ester of this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

Step 2: Reaction

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, coupling the chloropyridine with a wide variety of primary and secondary amines[13]. This reaction is often preferred over classical SNAr for its broader substrate scope and milder conditions.

The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of this reaction and often requires careful optimization for a given substrate combination.

Applications in Synthesis

The utility of this compound is best demonstrated through its application in the synthesis of high-value molecules.

Pharmaceutical Intermediates

This building block is particularly valuable in the synthesis of novel pharmaceutical agents. The trifluoromethylpyridine moiety is a key pharmacophore in several modern drugs and clinical candidates. For example, derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the manufacture of Catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease[14]. These inhibitors work by prolonging the effect of levodopa, a primary treatment for Parkinson's symptoms.

Agrochemicals

In the field of agrochemicals, trifluoromethylpyridine derivatives are integral to a number of modern herbicides and insecticides[3][15]. The presence of the -CF₃ group often enhances the biological activity and metabolic stability of the active ingredient. This compound serves as a key starting material for the synthesis of such compounds, enabling the development of more effective and selective crop protection agents[2]. For instance, it is a precursor for various nicotinic acid derivatives that have shown promising insecticidal activity[15].

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as acutely toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation[1][9].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[2].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[8].

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a highly functionalized and versatile building block that offers synthetic chemists a powerful tool for the construction of complex molecules. Its unique combination of a reactive chloro group, a bio-isosteric trifluoromethyl group, and a modifiable carboxylic acid on a pyridine scaffold makes it an ideal intermediate for drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for unlocking its full potential in creating the next generation of innovative chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. Cas 280566-45-2,2-Chloro-6-trifluoromethylnicotinic acid | lookchem [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 9. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 11. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 12. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

A Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Pathways, Mechanisms, and Practical Considerations

Introduction: The Significance of a Key Building Block

2-Chloro-6-(trifluoromethyl)nicotinic acid is a pivotal intermediate in the synthesis of a wide array of high-value chemical compounds, particularly in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern—a chlorine atom, a trifluoromethyl group, and a carboxylic acid on a pyridine ring—provides multiple reactive sites for further chemical elaboration. The trifluoromethyl group, in particular, is a prized feature in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of the final active molecule.

The synthesis of this compound, however, is not without its challenges. It requires the precise introduction and manipulation of three different functional groups on the pyridine ring, an aromatic system known for its distinct reactivity compared to benzene.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparative assessment of the different strategies.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the construction of the pyridine ring from acyclic precursors. The former is more common and will be the primary focus of this guide.

-

Strategy A: Functionalization of a Pre-formed Pyridine Core. This approach starts with a simpler, commercially available pyridine derivative and sequentially introduces the required chloro, trifluoromethyl, and carboxylic acid functionalities. The choice of starting material dictates the specific reaction sequence.

-

Strategy B: Pyridine Ring Construction. This less common but powerful strategy involves the cyclization of acyclic fragments to build the desired substituted pyridine ring.[4][5] This can be advantageous when the required starting pyridines for Strategy A are unavailable or expensive.

This guide will now delve into the specific routes within these strategies, providing detailed mechanistic insights and experimental protocols.

Pathway Analysis I: Functionalization of a Pre-formed Pyridine Core

Route A1: From 2-Chloro-6-picoline

This is a widely employed and logical pathway that builds upon the readily available starting material, 2-chloro-6-picoline. The core transformations involve the conversion of the methyl group into a trifluoromethyl group and the subsequent introduction of the carboxylic acid at the 3-position.

Caption: Synthesis of this compound from 2-Chloro-6-picoline.

Step 1: Side-Chain Chlorination

The first step is the exhaustive chlorination of the methyl group to form 2-chloro-6-(trichloromethyl)pyridine. This is typically a radical reaction initiated by UV light or a chemical initiator.[6][7]

-

Mechanism: The reaction proceeds via a free radical chain mechanism. An initiator generates chlorine radicals, which abstract a hydrogen atom from the methyl group to form an HCl molecule and a benzyl-like radical. This radical then reacts with a molecule of chlorine to form the chlorinated product and another chlorine radical, propagating the chain. This process repeats until all three hydrogens are replaced by chlorine atoms.

-

Causality: The use of an organic solvent under reflux conditions helps to maintain the reaction temperature and dissolve the reactants.[6] The choice of initiator (e.g., azobisisobutyronitrile or benzoyl peroxide) is crucial for efficient radical generation.[6]

Step 2: Fluorination (Halex Reaction)

The trichloromethyl group is then converted to the trifluoromethyl group via a halogen exchange (Halex) reaction. This is typically achieved using a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst.[6]

-

Mechanism: The reaction is a nucleophilic substitution where fluoride ions from the fluorinating agent replace the chlorine atoms on the methyl group. The use of a catalyst, such as antimony pentachloride or antimony pentafluoride, facilitates this exchange by coordinating to the chlorine atoms and making the carbon atom more susceptible to nucleophilic attack.[6]

-

Causality: This reaction is often carried out under high pressure and temperature in an autoclave due to the gaseous nature of HF and the need for significant energy input to break the strong C-Cl bonds.[6]

Step 3: Introduction of the Carboxylic Acid Group

The final step is the introduction of the carboxylic acid group at the 3-position of the pyridine ring. This is the most challenging step in this route and can be achieved through various methods, though direct oxidation of the pyridine ring is difficult due to its electron-deficient nature.[3] A more common industrial approach is to start with a precursor that already has a group at the 3-position that can be converted to a carboxylic acid, such as a nitrile group.

Route A2: From 2,6-Dichloro-3-(trifluoromethyl)pyridine

This route offers a different strategic approach, starting with a pyridine ring that already contains the trifluoromethyl group and two chloro substituents. The key challenge here is the selective conversion of one of the chloro groups into a carboxylic acid.

Caption: Synthesis from 2,6-Dichloro-3-(trifluoromethyl)pyridine.

-

Mechanism & Causality: One potential pathway involves a regioselective nucleophilic substitution at the 6-position, followed by conversion of the introduced group into a carboxylic acid. For example, a reaction with a nitrogen nucleophile has been shown to be regioselective for the 6-position on a similar substrate.[8] The introduced group could then potentially be cleaved and oxidized to the desired carboxylic acid. Alternatively, a selective metal-halogen exchange at the 6-position followed by carboxylation with CO2 could be envisioned, although this can be challenging to control.

Route A3: From Nicotinic Acid Derivatives

This strategy starts with a nicotinic acid derivative and introduces the chloro and trifluoromethyl groups.

-

Example: From 6-Hydroxynicotinic Acid A multi-step synthesis starting from 6-hydroxynicotinic acid has been developed for a related compound, methyl 6-chloro-5-(trifluoromethyl)nicotinate.[9] This process involves:

-

Iodination: Introduction of an iodine atom at the 5-position.

-

Esterification and Chlorination: Conversion of the hydroxyl group to a chloro group and the carboxylic acid to a methyl ester.

-

Trifluoromethylation: A key step where the iodo group is replaced by a trifluoromethyl group using an inexpensive trifluoromethyl source like methyl chlorodifluoroacetate (MCDFA) in the presence of KF and CuI.[9]

-

This route highlights a cost-effective approach to introducing the trifluoromethyl group, avoiding more expensive reagents.[9]

Pathway Analysis II: Pyridine Ring Construction

-

General Principle: These syntheses often involve the condensation of a compound containing the trifluoromethyl group with a suitable partner to form the pyridine ring. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with an enamine could be a plausible route.[1]

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Advantages | Key Challenges | Potential Scalability |

| Route A1 | 2-Chloro-6-picoline | Readily available starting material; well-established chlorination and fluorination chemistry.[6] | Introduction of the carboxylic acid group at the 3-position can be difficult. | High, with established industrial precedent for similar transformations. |

| Route A2 | 2,6-Dichloro-3-(trifluoromethyl)pyridine | Trifluoromethyl group is already in place. | Requires selective functionalization of one of the two chloro groups.[8] | Moderate to High, depending on the efficiency of the selective reaction. |

| Route A3 | 6-Hydroxynicotinic Acid | Utilizes an inexpensive starting material and a cost-effective trifluoromethylation method.[9] | Multi-step process with potential for yield loss at each stage. | High, as it has been developed with an emphasis on economic viability.[9] |

| Strategy B | Acyclic Precursors | High flexibility in substituent placement; can access novel substitution patterns.[4][5] | Can involve more complex reaction sequences and may have lower overall yields. | Variable, highly dependent on the specific ring-forming reaction. |

Detailed Experimental Protocol: Trifluoromethylation of an Aryl Iodide

The following is a representative protocol for the trifluoromethylation step, adapted from the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate.[9] This illustrates the practical considerations for a key transformation in the synthesis of related compounds.

Reaction: Conversion of Methyl 6-chloro-5-iodonicotinate to Methyl 6-chloro-5-(trifluoromethyl)nicotinate.

Materials:

-

Methyl 6-chloro-5-iodonicotinate

-

Copper(I) iodide (CuI)

-

Potassium fluoride (KF)

-

Methyl chlorodifluoroacetate (MCDFA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction vessel, add methyl 6-chloro-5-iodonicotinate, CuI, and KF.

-

Add DMF as the solvent.

-

Heat the mixture to the desired reaction temperature (e.g., 120-140 °C).

-

Slowly add methyl chlorodifluoroacetate (MCDFA) to the reaction mixture.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).[3]

-

Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve filtration, extraction, and purification by crystallization or chromatography.

Safety: This reaction should be carried out in a well-ventilated fume hood, as it involves potentially toxic reagents and high temperatures. Appropriate personal protective equipment (gloves, safety glasses) should be worn.[2]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several viable pathways, with the functionalization of a pre-formed pyridine ring being the most common and industrially relevant strategy. The choice of the optimal route depends on factors such as the cost and availability of starting materials, the desired scale of production, and the technical capabilities of the laboratory or manufacturing facility.

The route starting from 2-chloro-6-picoline is straightforward but presents challenges in the final carboxylation step. The approach from 6-hydroxynicotinic acid, as demonstrated for a related compound, offers a potentially more economical alternative for large-scale production due to its use of a cost-effective trifluoromethylating agent.[9]

Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods, particularly for the direct and selective C-H functionalization of the pyridine ring, which could significantly shorten the synthetic sequences and reduce waste.

References

- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101081831A - Preparation method of 2-chlorin-6-trifluoro picoline - Google Patents [patents.google.com]

- 7. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 8. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

The Strategic Synthesis of a Trifluoromethylated Cornerstone: A Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Intermediate in Modern Chemistry

Introduction: The Ascendancy of Fluorinated Heterocycles

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly improve the efficacy and pharmacokinetic profile of a compound. Within the vast landscape of fluorinated motifs, trifluoromethyl-substituted pyridines have emerged as privileged scaffolds. This guide delves into the history and synthesis of a key building block in this class: 2-Chloro-6-(trifluoromethyl)nicotinic acid. While its discovery is not marked by a singular, seminal publication, its history is intrinsically woven into the development of significant commercial products, reflecting its industrial importance. This document will provide an in-depth technical overview of its synthesis, the evolution of methodologies, and the chemical rationale that underpins its preparation.

Part 1: Historical Context and Industrial Emergence

The precise first synthesis of this compound is not readily apparent in the published scientific literature as a standalone discovery. Instead, its emergence is closely tied to the industrial research and development of high-value agrochemicals and pharmaceuticals in the latter half of the 20th century. The initial synthesis of trifluoromethylpyridines (TFMPs) was reported in 1947, adapting methods used for producing benzotrifluoride.[1] This involved the chlorination and subsequent fluorination of picoline.[1]

The development of more complex substituted pyridines, such as this compound, was driven by the need for versatile intermediates. These building blocks allow for the systematic modification of different positions on the pyridine ring, a crucial strategy in lead optimization for drug and pesticide discovery. The title compound offers three distinct reactive sites: the carboxylic acid, the chloro-substituent, and the trifluoromethylated ring, making it a highly valuable synthon. Its history is therefore best understood through the lens of the commercial products it enables.

Part 2: The Pivotal Role in Agrochemicals and Pharmaceuticals

This compound is a critical intermediate in the synthesis of several commercially significant compounds. Its structural features are directly translated into the final products, highlighting the importance of its efficient and scalable production.

Key Applications:

-

Insecticides: This acid is a precursor to a range of potent insecticides. The trifluoromethyl group often enhances the insecticidal activity of the final product.

-

Pharmaceuticals: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is a precursor for the synthesis of 6-(Trifluoromethyl)nicotinic acid, a compound with potential applications in medicinal chemistry.[2]

-

Organic Synthesis: Beyond specific commercial products, it is a versatile reagent in organic synthesis, allowing for the introduction of the 2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl moiety into a wide array of molecules.

Part 3: Synthetic Methodologies and Mechanistic Insights

The synthesis of this compound and related compounds has evolved to meet the demands of industrial-scale production, focusing on cost-effectiveness, safety, and yield.

Early Synthetic Approaches

Initial synthetic strategies for trifluoromethyl-substituted pyridines often involved harsh reaction conditions. A general and early method for introducing a trifluoromethyl group into a pyridine ring involved the chlorination of picoline followed by fluorination.[1]

A more targeted, albeit still challenging, approach involves the construction of the substituted pyridine ring from acyclic precursors already containing the trifluoromethyl group. This strategy often provides better control over regioselectivity.

Modern Synthetic Routes

More contemporary methods focus on building the molecule with greater efficiency and control. While a definitive, publicly disclosed industrial synthesis of this compound is not available, plausible and documented routes for analogous compounds provide a strong basis for its preparation.

One general approach involves the reaction of 2-chloro-6-aminonicotinic acid with trifluoroacetic anhydride.[3] Another method describes the reaction of 2-chloro-6-trifluoromethylnicotinyl fluoride with sodium hydroxide.[3]

A key challenge in the synthesis of many fluorinated heterocycles is the introduction of the trifluoromethyl group. A review of the synthesis of trifluoromethylpyridines highlights two primary strategies:

-

Direct Trifluoromethylation: Introducing the CF3 group onto a pre-formed pyridine ring.

-

Ring Construction: Building the pyridine ring from a precursor that already contains the CF3 group.[1]

The latter is often preferred for its regiochemical control.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of related compounds, which illustrate the types of transformations involved in the probable synthesis of this compound.

Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic acid from this compound[2]

This protocol demonstrates a common transformation of the target compound, highlighting the reactivity of the chloro-substituent.

Methodology:

-

Reaction Setup: In a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 10 g (0.044 mol) of this compound and 50 ml of methanol.

-

Base Addition: Cool the stirred mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise.

-

Catalyst Introduction: After replacing the atmosphere in the flask with nitrogen, introduce 1.0 g of 5%-Pd/C catalyst.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen using a balloon.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by liquid chromatography.

-

Work-up: Once the reaction is complete, evaporate the methanol. Add 100 ml of water to dissolve the residue, maintaining the internal temperature at approximately 15°C.

-

Precipitation: Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to precipitate the product.

-

Isolation: Age the crystalline suspension for about one hour at the same temperature, then filter through a Nutsche filter. Wash the filter cake with 25 ml of cold water.

-

Drying: Dry the product in an oven at 50°C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for the hydrogenolysis of aryl chlorides. The palladium surface facilitates the oxidative addition of the C-Cl bond and subsequent reduction by hydrogen.

-

Triethylamine: This base is used to neutralize the HCl that is formed during the hydrogenolysis, preventing the reaction from stalling and protecting acid-sensitive functional groups.

-

Methanol: A common solvent for hydrogenation reactions, as it readily dissolves the reactants and does not interfere with the catalytic process.

-

Acidification: The addition of concentrated HCl protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid, which is less soluble in the aqueous medium.

Data Presentation

| Property | Value | Reference |

| CAS Number | 280566-45-2 | [3][4][][6][7][8][9] |

| Molecular Formula | C7H3ClF3NO2 | [3][4][6][10][8][9][11] |

| Molecular Weight | 225.55 g/mol | [4][6][10][8][9][11] |

| Appearance | White to light yellow crystalline powder | [3][11] |

| Melting Point | 120 °C | [7] |

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations related to this compound.

Caption: Hydrogenolysis of this compound.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. arctomsci.com [arctomsci.com]

- 6. This compound | 280566-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 2-Chloro-6-trifluoromethylnicotinic acid, CAS 280566-45-2 [langwaychem.com]

- 9. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 280566-45-2・this compound・354-19381[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinic Acid: Synthesis, Applications, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of 2-chloro-6-(trifluoromethyl)nicotinic acid, a pivotal building block in modern medicinal and agricultural chemistry. We will explore its synthesis, chemical properties, and diverse applications, with a focus on the scientific rationale behind its use in the development of novel bioactive molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and organic synthesis.

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate.[1][2] Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on a pyridine ring, offers a unique combination of reactive sites and physicochemical properties.[3][4]

The trifluoromethyl (-CF3) group is a particularly valued substituent in drug design.[5][6] Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][5][7] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to metabolic degradation and increasing the half-life of drug candidates.[1][5] The pyridine ring itself is a common scaffold in many biologically active compounds.[8][9] The presence of a chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in the creation of innovative agrochemicals and pharmaceuticals.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. While specific, detailed protocols are often proprietary and found within patent literature, the general strategies involve the construction of the substituted pyridine ring followed by functional group manipulations.

One common approach involves the cyclocondensation of a trifluoromethyl-containing building block with other reagents to form the pyridine ring.[8] Another strategy starts with a pre-formed pyridine ring and introduces the desired substituents. For instance, a common precursor is 2-chloro-3-methylpyridine, which can be oxidized to the corresponding carboxylic acid.[10]

A generalized synthetic workflow is depicted below:

Figure 1. A generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol from Patent Literature

While a universally applicable, detailed protocol is not publicly available, a representative synthesis can be conceptualized based on methods described for analogous compounds in patent literature.[10][11][12][13][14] The following is a hypothetical, illustrative protocol that a researcher might develop based on these sources.

Step 1: Oxidation of 2-Chloro-3-methyl-6-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-3-methyl-6-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid), add a catalyst (e.g., a cobalt salt) and an initiator (e.g., N-hydroxyphthalimide).[10]

-

Pressurize the reaction vessel with oxygen and heat to the desired temperature (e.g., 80-100 °C).[10]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, including solvent, catalyst, temperature, and reaction time.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[15] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][16] |

| Molecular Weight | 225.55 g/mol | [3][16] |

| Melting Point | ~120 °C | [4] |

| Appearance | White to light yellow crystalline powder | [15] |

The reactivity of this molecule is dictated by its three main functional groups:

-

Carboxylic Acid: Can undergo standard reactions such as esterification, amidation, and reduction.

-

Chloro Group: Susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 2-position.

-

Trifluoromethyl Group: Generally unreactive but strongly influences the electronic properties of the pyridine ring, making it more electron-deficient.

Applications in Agrochemical and Pharmaceutical Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of bioactive molecules.

Agrochemicals: The Case of Flupyrsulfuron-methyl

A prominent example of its application is in the synthesis of the herbicide flupyrsulfuron-methyl.[8][17] This sulfonylurea herbicide is used for the post-emergence control of broadleaf weeds in cereal crops.[17][18] The synthesis involves the coupling of a trifluoromethyl-substituted nicotinic acid intermediate with a pyrimidine derivative to form the central sulfonylurea linkage.[18]

The trifluoromethyl group in flupyrsulfuron-methyl is crucial for its herbicidal activity.[8] It enhances the molecule's ability to inhibit the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[17]

The general synthetic approach to flupyrsulfuron-methyl from a 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid methyl ester intermediate is outlined below:

Figure 2. Key coupling step in the synthesis of Flupyrsulfuron-methyl.

Pharmaceuticals: A Scaffold for Drug Discovery

In the pharmaceutical arena, the this compound scaffold is utilized to create a variety of therapeutic agents. The trifluoromethylpyridine moiety is found in numerous drug candidates and approved drugs, where it contributes to improved pharmacokinetic and pharmacodynamic properties.[2][8]

Derivatives of nicotinic acid have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[19][20][21][22][23] The introduction of the trifluoromethyl group can enhance these activities by increasing the molecule's lipophilicity, thereby improving its ability to penetrate cell membranes and reach its target.[2] Furthermore, the metabolic stability conferred by the -CF3 group can lead to a longer duration of action.[1][5]

For example, novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in inhibiting inflammatory cytokines.[19] The this compound core provides a robust starting point for the development of such compounds through the modification of the carboxylic acid and chloro functionalities.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

| Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring. A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon, and the five carbons of the pyridine ring.[24][25][26] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (225.55 g/mol ), along with characteristic fragmentation patterns.[3] |

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in the development of advanced chemical entities. Its unique combination of a reactive pyridine core, a versatile carboxylic acid handle, and the advantageous properties of a trifluoromethyl group makes it an indispensable tool for chemists in both industry and academia.

The continued exploration of derivatives based on this scaffold is expected to yield novel agrochemicals with improved efficacy and environmental profiles, as well as new pharmaceutical agents with enhanced therapeutic potential. As our understanding of structure-activity relationships deepens, the rational design of molecules incorporating the this compound moiety will undoubtedly lead to further breakthroughs in the life sciences.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 10. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 11. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 12. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 13. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 15. chembk.com [chembk.com]

- 16. scbt.com [scbt.com]

- 17. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 18. Flupyrsulfuron-methyl-sodium [sitem.herts.ac.uk]

- 19. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jetir.org [jetir.org]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]

- 24. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]

- 25. spectrabase.com [spectrabase.com]

- 26. 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 2-Chloro-6-(trifluoromethyl)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)nicotinic acid, with a primary focus on its melting point. As a crucial intermediate in the synthesis of various active pharmaceutical and agrochemical ingredients, a thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.[1][2] This document will delve into the identity and properties of the compound, a detailed protocol for accurate melting point determination, the scientific principles underpinning this measurement, and its broader applications and safety considerations.

Compound Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a halogenated pyridine derivative.[3] Its structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[4][5][6][7]

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 280566-45-2 | [3][8][9] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][8][9] |

| Molecular Weight | 225.55 g/mol | [3][8][9] |

| Melting Point | 120 °C | |

| Appearance | White to light yellow powder or fine white crystals.[1][9] | |

| Boiling Point (Predicted) | 271.3 ± 40.0 °C | |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | |

| Solubility | Almost insoluble in water at normal temperature; soluble in organic solvents like ethanol and dimethylformamide.[1] |

Authoritative Protocol: Melting Point Determination

The accurate determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[10] A pure substance will typically melt over a narrow temperature range (0.5-1.0 °C).[11] Impurities tend to depress and broaden the melting range.[11][12] The following protocol is based on the capillary method, a widely accepted and pharmacopeia-recognized technique.[13][14][15]

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)[11][16]

-

Capillary tubes (sealed at one end)[16]

-

Thermometer (calibrated) or digital temperature probe[12]

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)[10]

Experimental Workflow

The following diagram illustrates the key stages of the melting point determination process:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10][15]

-

If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.[10]

-

Carefully pack the powdered sample into the open end of a capillary tube by tapping the sealed end on a hard surface. The packed sample height should be approximately 2-3 mm.[13][17]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[18]

-

If the approximate melting point is known (120 °C), rapidly heat the block to a temperature about 15-20 °C below this value.[18]

-

Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute.[19][20] A slow heating rate is crucial for accurate determination as it allows the temperature of the sample and the thermometer to equilibrate.[14][19][20]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_onset).[12]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_completion).[12]

-

-

Data Reporting and Post-Procedure:

-

The melting point is reported as a range from T_onset to T_completion.

-

For high accuracy, perform the measurement in triplicate and report the average range.

-

Allow the apparatus to cool sufficiently before performing subsequent measurements.

-

Used capillary tubes should be disposed of in a designated glass waste container.

-

Scientific Integrity and Causality

The "Why" Behind the Protocol

-

Purity and Melting Point Depression: The presence of even small amounts of soluble impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break it down. This phenomenon is known as melting point depression.[12] Therefore, a sharp melting range close to the literature value is a strong indicator of high purity.

-

Heating Rate and Thermal Lag: The rate of heating is the most critical experimental parameter.[14][19][20] If heated too quickly, the temperature of the heating block will rise faster than the heat can be transferred to the sample and the thermometer. This "thermal lag" results in an observed melting point that is artificially high and a broadened range.[19][20] A slow ramp rate of 1-2 °C per minute ensures thermal equilibrium.[19]

-

Sample Packing: A finely powdered sample packed uniformly to a small height ensures that the entire sample melts simultaneously. Poor packing can lead to uneven heat distribution and a wider, less accurate melting range.[19]

Self-Validation and Trustworthiness

-

Calibration: The accuracy of the thermometer is paramount. It should be calibrated at regular intervals using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.[12][13][21] The United States Pharmacopeia (USP) provides such standards.[22]

-

Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed.[17][22] This involves mixing the unknown sample with an authentic sample of this compound. If there is no depression or broadening of the melting range of the mixture, it provides strong evidence that the two samples are the same compound.[22]

Applications and Safety Considerations

Role in Research and Drug Development

This compound is a key intermediate in the synthesis of a variety of more complex molecules. Its trifluoromethylpyridine scaffold is a common structural motif in many active agrochemical and pharmaceutical ingredients.[4] For instance, it serves as a precursor for the synthesis of 6-(Trifluoromethyl)nicotinic acid, another important intermediate for fluorine-containing drugs.[4] The reactivity of the chlorine atom and the carboxylic acid group allows for further chemical modifications, making it a valuable tool for medicinal chemists in the development of new therapeutic agents.[2]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Home Page [chem.ualberta.ca]

- 13. thinksrs.com [thinksrs.com]

- 14. thinksrs.com [thinksrs.com]

- 15. westlab.com [westlab.com]

- 16. mrclab.com [mrclab.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]

- 20. mt.com [mt.com]

- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 22. uspbpep.com [uspbpep.com]